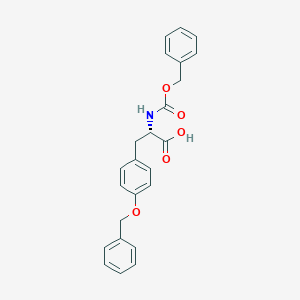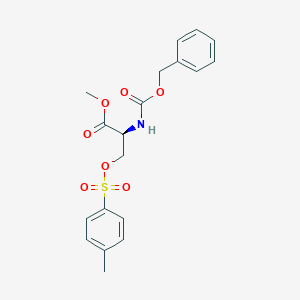
Z-Tyr(Bzl)-OH
Übersicht
Beschreibung
Z-Tyr(Bzl)-OH: , also known as N-benzyloxycarbonyl-L-tyrosine, is a protected form of the amino acid tyrosine. The benzyloxycarbonyl (Z) group is used to protect the amino group, while the benzyl (Bzl) group protects the hydroxyl group on the tyrosine side chain. This compound is commonly used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Z-Tyr(Bzl)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection of functional groups, facilitating the formation of peptide bonds without unwanted side reactions.
Biology:
Protein Engineering: Used in the synthesis of modified proteins for research purposes, including the study of protein structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and inhibitors, including those targeting enzymes and receptors.
Industry:
Biotechnology: Utilized in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Wirkmechanismus
Target of Action
Z-Tyr(Bzl)-OH, also known as Z-TYR-OBZL, is an organic compound used primarily in peptide synthesis
Mode of Action
This compound acts as a protected amino acid in peptide synthesis. The ‘Z’ (benzyloxycarbonyl) group and the ‘Bzl’ (benzyl) group serve as protecting groups for the amino and carboxyl groups of tyrosine, respectively . These protecting groups prevent unwanted reactions during the synthesis process. They are removed in the final steps of synthesis, typically using strong acids .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the reaction . It is also important to note that the compound should be stored in a dry environment at 2-8°C .
Biochemische Analyse
Biochemical Properties
Z-Tyr(Bzl)-OH is involved in a variety of biochemical reactions. It interacts with several enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both binding and enzymatic activity.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are cell-specific, demonstrating different activities in different cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s molecular mechanism of action is complex and involves multiple pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and degradation over time, with long-term effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings highlight the importance of dosage in determining the compound’s effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways is critical to its biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These factors influence the compound’s subcellular localization and subsequent activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of Tyrosine: The synthesis of Z-Tyr(Bzl)-OH typically begins with the protection of the amino group of tyrosine using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms N-benzyloxycarbonyl-L-tyrosine.
Protection of Hydroxyl Group: The hydroxyl group on the tyrosine side chain is then protected by reacting with benzyl bromide in the presence of a base like potassium carbonate. This results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: Z-Tyr(Bzl)-OH undergoes deprotection reactions to remove the protecting groups. The benzyloxycarbonyl group can be removed using hydrogenation with palladium on carbon, while the benzyl group can be removed using hydrogen bromide in acetic acid.
Peptide Bond Formation: this compound is commonly used in peptide synthesis. It reacts with other protected amino acids to form peptide bonds in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon, hydrogen gas.
Deprotection: Hydrogen bromide in acetic acid.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
Major Products Formed:
Deprotected Tyrosine: Removal of protecting groups yields free tyrosine.
Peptides: Formation of peptide bonds with other amino acids results in peptides.
Vergleich Mit ähnlichen Verbindungen
N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH): Similar protecting group strategy but with phenylalanine instead of tyrosine.
N-benzyloxycarbonyl-L-serine (Z-Ser-OH): Similar protecting group strategy but with serine instead of tyrosine.
Uniqueness:
Hydroxyl Group Protection: The presence of the benzyl-protected hydroxyl group on the tyrosine side chain makes Z-Tyr(Bzl)-OH unique compared to other protected amino acids.
Aromatic Side Chain: The aromatic side chain of tyrosine allows for unique interactions in peptide and protein structures, making this compound valuable in the synthesis of bioactive peptides.
Eigenschaften
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAODWFPTVIUSZ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275518 | |
| Record name | Z-Tyr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16677-29-5 | |
| Record name | Z-Tyr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















